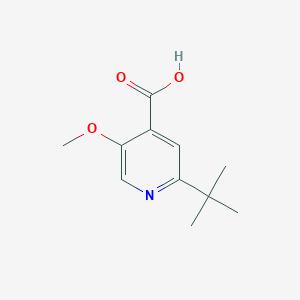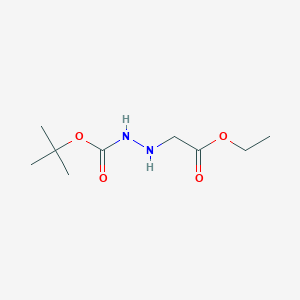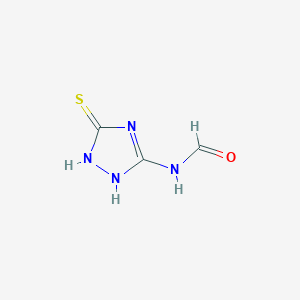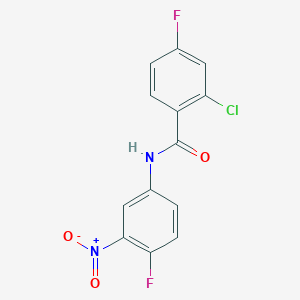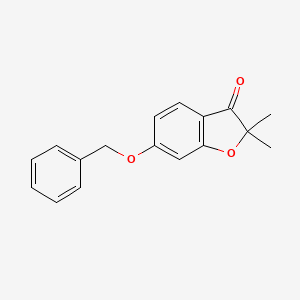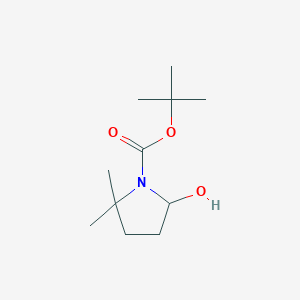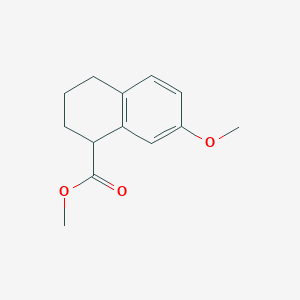
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound belonging to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by a tetralin ring system substituted with a methoxy group and a carboxylic acid ester functional group.
Métodos De Preparación
The synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 7-methoxytetralin-1-yl-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction times. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the production efficiency of this ester.
Análisis De Reacciones Químicas
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 7-hydroxy-1-tetralin-carboxylic acid, methyl ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid (HBr) can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and strong acids like HBr for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Derivatives of this ester have shown promise in various biological assays, including antimicrobial and anticancer studies.
Medicine: Research is ongoing to explore its potential therapeutic applications. Some studies suggest that derivatives of this compound may have pharmacological properties that could be useful in drug development.
Industry: In the fragrance industry, this ester is used as a precursor for the synthesis of aromatic compounds with desirable scents.
Mecanismo De Acción
The mechanism by which Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar compounds to Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate include other tetralin derivatives such as:
7-Hydroxy-1-tetralin-carboxylic acid, methyl ester: This compound differs by having a hydroxyl group instead of a methoxy group.
7-Bromo-1-tetralin-carboxylic acid, methyl ester: This compound has a bromine atom in place of the methoxy group.
7-Methoxytetralin-1-yl-carboxylic acid, ethyl ester: This ester has an ethyl group instead of a methyl group.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-10-7-6-9-4-3-5-11(12(9)8-10)13(14)16-2/h6-8,11H,3-5H2,1-2H3 |
Clave InChI |
TXQUWCMGAYXLMW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCCC2C(=O)OC)C=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
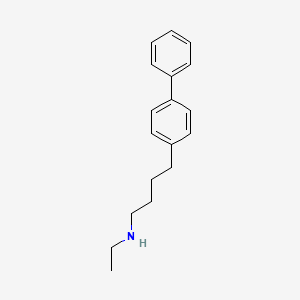
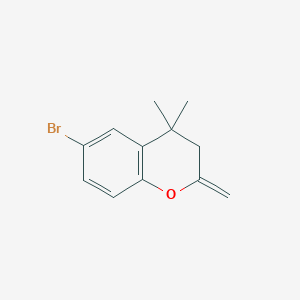
![3-(3-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8447232.png)
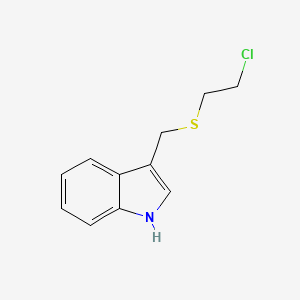
![2-[2-(p-Methoxybenzylthio)ethyl]imidazole](/img/structure/B8447245.png)

![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-2-[2-(2-furyl)ethyl]-4-hydroxy-2-isopropyl-3H-pyran-6-one](/img/structure/B8447264.png)

